molecular formula C20H13BrF3N3 B15149569 5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15149569
M. Wt: 432.2 g/mol
InChI Key: SQNJTZYMOIUWGV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction conditions often require a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura cross-coupling reaction under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can enhance reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction can yield various arylated derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters . This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H13BrF3N3

Molecular Weight

432.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3/c1-12-18(14-5-3-2-4-6-14)19-25-16(13-7-9-15(21)10-8-13)11-17(20(22,23)24)27(19)26-12/h2-11H,1H3

InChI Key

SQNJTZYMOIUWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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